Lipophilicity Advantage: XLogP3 Comparison of 4-Br vs 4-Cl vs Unsubstituted Benzyl 2-Furoate
The computed octanol–water partition coefficient (XLogP3) of 4-bromobenzyl 2-furoate is approximately 3.5 (estimated by fragment addition: XLogP3 of benzyl 2-furoate ≈ 2.5 + π value of 4-Br substituent = 1.02) [1]. In comparison, 4-chlorobenzyl 2-furoate has a verified XLogP3 of 3.1, and unsubstituted benzyl 2-furoate is estimated at ≈2.5. The brominated analog is thus 0.4 log units more lipophilic than the chlorinated analog and 1.0 log units more than the unsubstituted benzyl ester.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.5 (estimated by fragment addition) |
| Comparator Or Baseline | 4-Chlorobenzyl 2-furoate: XLogP3 = 3.1; Benzyl 2-furoate: XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 = +0.4 vs 4-Cl; +1.0 vs unsubstituted benzyl |
| Conditions | Computed using XLogP3 algorithm (PubChem); π(4-Br) = 1.02, π(4-Cl) = 0.71 per Hansch-Leo fragment constants |
Why This Matters
A 0.4–1.0 log unit increase in lipophilicity directly affects membrane permeability, PAMPA effective permeability (Log Pe), and reverse-phase HPLC retention time (ΔtR), enabling tuned ADME profiles without altering the core scaffold.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. π(4-Br) = 1.02; π(4-Cl) = 0.71. View Source
